tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Description
Properties
Molecular Formula |
C16H26N4O2 |
|---|---|
Molecular Weight |
306.40 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)19-8-12(6-17)14-13(9-19)10-20(18-14)7-11-4-5-11/h10-12H,4-9,17H2,1-3H3 |
InChI Key |
FVPRZQSIWYUDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)CC3CC3)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multiple steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.
Introduction of the Cyclopropylmethyl Group: This step often involves alkylation reactions using cyclopropylmethyl halides in the presence of a strong base.
tert-Butyl Ester Formation: The final step involves esterification, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the pyrazolo[4,3-c]pyridine core, potentially reducing double bonds or nitro groups if present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl and cyclopropylmethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s pyrazolo[4,3-c]pyridine core is known for its potential as a pharmacophore. It can be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor for certain enzymes or as a ligand for receptors involved in various diseases.
Industry
Industrially, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pyrazolo[4,3-c]pyridine core can bind to active sites, while the aminomethyl and cyclopropylmethyl groups enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from patents and synthetic studies:
Key Observations:
Core Heterocycles :
- The target’s pyrazolo[4,3-c]pyridine core differs from the pyrazolo[1,5-a]pyrazine in by the fusion pattern (pyridine vs. pyrazine), affecting aromaticity and dipole moments.
- The spiro compound in incorporates a tricyclic system with a pyran ring, increasing steric complexity and rigidity.
Substituent Impact: The cyclopropylmethyl group in the target compound is absent in , likely increasing lipophilicity (predicted logP ~2.5 vs. ~1.8 for ) and metabolic stability compared to alkyl chains .
Spectral and Physicochemical Properties
- NMR :
- Mass Spectrometry :
- The molecular ion ([M+H]⁺) at m/z 320.39 is expected, with fragmentation patterns dominated by carbamate cleavage (loss of 100 Da, C₅H₉O₂).
Biological Activity
Tert-butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-c]pyridine core structure, which is significant for its pharmacological activity. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its absorption and distribution in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : The compound has shown potential as an antiproliferative agent against various cancer cell lines. It induces apoptosis by activating caspases and reducing the expression of proliferating cell nuclear antigen (PCNA) .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The structure-activity relationship (SAR) suggests that modifications in the pyrazolo[4,3-c]pyridine structure can enhance anti-inflammatory effects .
The biological activity of this compound is attributed to its interaction with specific cellular targets:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells. This is supported by studies showing increased caspase-9 activation and PARP cleavage .
- Enzyme Inhibition : It has been observed to inhibit COX enzymes, which play a crucial role in inflammatory processes. For instance, related compounds have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar pyrazolo[4,3-c]pyridine derivatives:
- Cancer Cell Lines : A study evaluated the effects of various derivatives on K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. Results indicated significant antiproliferative effects with IC50 values in the micromolar range .
- In Vivo Models : Animal studies have reported that certain derivatives exhibit anti-inflammatory effects comparable to indomethacin in carrageenan-induced paw edema models. ED50 values were calculated to assess efficacy .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
